5-(4-Butoxyphenyl)thiazol-2-amine
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Overview
Description
5-(4-Butoxyphenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a butoxyphenyl group. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the butoxyphenyl group can further modulate these activities, making this compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-(4-Butoxyphenyl)thiazol-2-amine typically involves the reaction of 4-butoxyaniline with a thioamide under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . Industrial production methods may involve microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
5-(4-Butoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
5-(4-Butoxyphenyl)thiazol-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Butoxyphenyl)thiazol-2-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The butoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar compounds to 5-(4-Butoxyphenyl)thiazol-2-amine include:
4-(4-Bromophenyl)thiazol-2-amine: Known for its antifungal activity.
2-Phenylthiazole: Exhibits antibacterial and antifungal properties.
5-Methyl-2-phenylthiazole: Used in the synthesis of various pharmaceuticals.
This compound is unique due to the presence of the butoxy group, which can enhance its lipophilicity and biological activity compared to other thiazole derivatives.
Properties
Molecular Formula |
C13H16N2OS |
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Molecular Weight |
248.35 g/mol |
IUPAC Name |
5-(4-butoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H16N2OS/c1-2-3-8-16-11-6-4-10(5-7-11)12-9-15-13(14)17-12/h4-7,9H,2-3,8H2,1H3,(H2,14,15) |
InChI Key |
WAROWLMALMSPRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CN=C(S2)N |
Origin of Product |
United States |
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